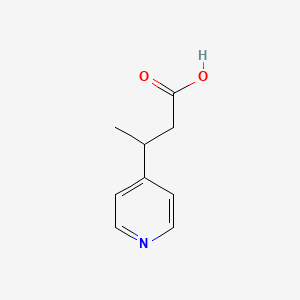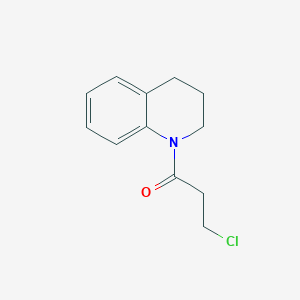
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions, including acylation, cyclization, and reduction processes. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Similarly, the synthesis of other tetrahydroquinoline derivatives, such as those labeled with 14C, involves complex synthetic routes that may include the introduction of various functional groups . These methods could potentially be adapted for the synthesis of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a novel quinolinone derivative was studied by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . These techniques could be employed to determine the molecular structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and to understand its conformational and electronic properties.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including nucleophilic addition, arylation, and annulation reactions. The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines is an example of how these compounds can be functionalized under mild conditions . Additionally, the transformation of isoquinolines under Vilsmeier-Haack conditions demonstrates the reactivity of these compounds towards chlorination and decyanation . These reactions could be relevant for further functionalization of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an N-methyl group in dopamine D-1 antagonists based on tetrahydroisoquinoline scaffolds can enhance potency . Theoretical calculations, such as those performed for the novel quinolinone derivative, can provide insights into the thermodynamic properties and reactivity descriptors of these molecules . These analyses would be essential for understanding the behavior of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline in various environments and its potential applications.
Scientific Research Applications
Synthesis and Biological Activity
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline and its derivatives are involved in diverse chemical syntheses and biological activities. For instance, the synthesis of novel compounds with potential biological activity employs a series of reactions including acylation, cyclization, and substitution to create compounds with herbicidal activity, as demonstrated in the study by Wei Deng-che (Deng-che, 2013). Similarly, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates facilitates the selective preparation of tetrahydroquinoline derivatives, highlighting the compound's role in synthetic chemistry (Lu & Shi, 2007).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, 1,2,3,4-tetrahydroquinoline derivatives are recognized for their significant pharmacological activities. These compounds serve as crucial intermediates in the development of cardiovascular drugs and dyes. Various synthetic methods have been explored for these derivatives, underscoring their importance in drug synthesis and application (Guobao, 2012). The multifunctional emissive material based on 1-phenyl-1,2,3,4-tetrahydroquinoline illustrates the compound's potential in materials science, offering prospects for electronic and optical applications (Malinauskas et al., 2009).
Anticancer Applications
The exploration of 1,2,3,4-tetrahydroquinoline derivatives as anticancer agents has led to the identification of novel compounds with potent cytotoxicity. Research by Redda, Gangapuram, and Ardley presents the synthesis of substituted tetrahydroisoquinolines showing promising anticancer activity, thereby highlighting the therapeutic potential of these derivatives (Redda, Gangapuram, & Ardley, 2010).
Safety And Hazards
The safety data sheet for 3-chloropropanoyl chloride, a related compound, indicates that it is combustible, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
properties
IUPAC Name |
3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVQWRFSPZHGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979736 |
Source


|
| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline | |
CAS RN |
91494-44-9, 6351-45-7 |
Source


|
| Record name | 3-Chloro-1-(3,4-dihydro-1(2H)-quinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91494-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)
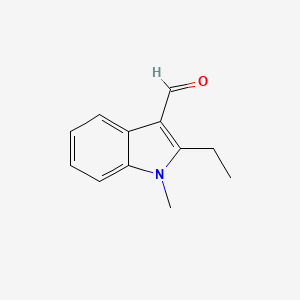
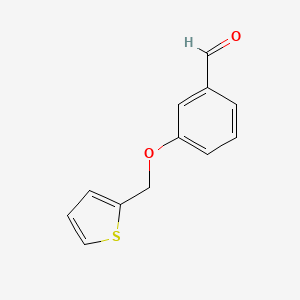
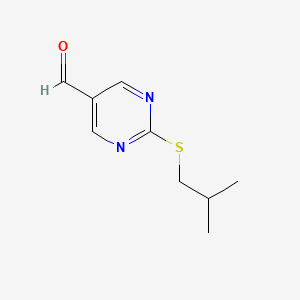
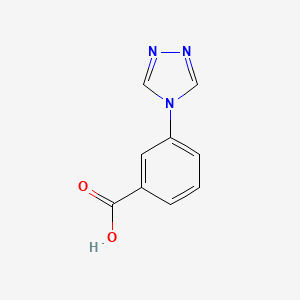
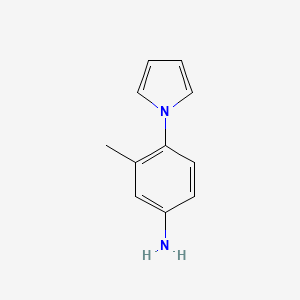
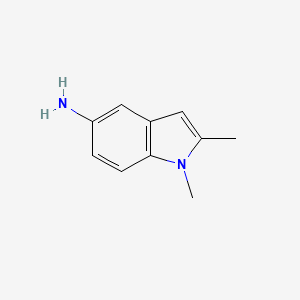

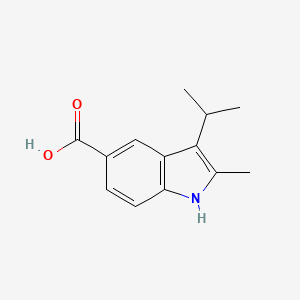
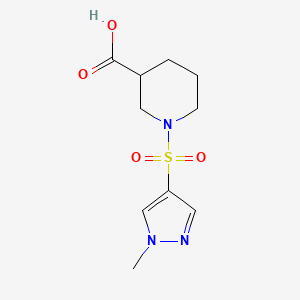
![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)
![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

